BenchChemオンラインストアへようこそ!

4-Methoxypyrimidine-2,5-diamine

Medicinal Chemistry Crystal Engineering Ligand Design

4-Methoxypyrimidine-2,5-diamine (CAS 2733327-88-1) is a heterocyclic small molecule consisting of a pyrimidine core substituted with a methoxy group at position 4 and amino groups at positions 2 and 5. With a molecular formula of C₅H₈N₄O and a molecular weight of 140.14 g/mol, it belongs to the 2,5-diaminopyrimidine class—a scaffold widely exploited in medicinal chemistry for the development of kinase inhibitors and targeted protein degraders.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Cat. No. B14915148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidine-2,5-diamine
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1N)N
InChIInChI=1S/C5H8N4O/c1-10-4-3(6)2-8-5(7)9-4/h2H,6H2,1H3,(H2,7,8,9)
InChIKeySXNDRFUIYGMYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypyrimidine-2,5-diamine: A Specialized 2,5-Diaminopyrimidine Building Block for Kinase-Focused and Hybrid-Molecule Synthesis – Procurement-Relevant Profile


4-Methoxypyrimidine-2,5-diamine (CAS 2733327-88-1) is a heterocyclic small molecule consisting of a pyrimidine core substituted with a methoxy group at position 4 and amino groups at positions 2 and 5 . With a molecular formula of C₅H₈N₄O and a molecular weight of 140.14 g/mol, it belongs to the 2,5-diaminopyrimidine class—a scaffold widely exploited in medicinal chemistry for the development of kinase inhibitors and targeted protein degraders [1]. Commercially, this compound is available as a research chemical from multiple suppliers, with a verified purity specification of 98% (HPLC) . Its physicochemical profile includes a topological polar surface area (TPSA) of 87.05 Ų and a calculated LogP of -0.3504, indicating moderate polarity and a balanced hydrophilic-hydrophobic character suitable for further functionalization .

Why 4-Methoxypyrimidine-2,5-diamine Cannot Be Arbitrarily Replaced by Other 4-Substituted 2,5-Diaminopyrimidines – Rationale for Targeted Procurement


Within the 2,5-diaminopyrimidine family, the substituent at the 4-position exerts a decisive influence on both reactivity and biological target engagement. Electronically, the 4-methoxy group is a moderate electron-donating substituent (+M effect), which contrasts sharply with the electron-withdrawing 4-chloro analog (+I, -I effects) and the weakly electron-donating 4-methyl analog. This divergence alters the nucleophilicity of the adjacent 2- and 5-amino groups, directly impacting acylation, reductive amination, and other key synthetic transformations used to elaborate the core [1]. Furthermore, the methoxy oxygen can serve as a hydrogen-bond acceptor, a feature absent in 4-methyl and 4-unsubstituted analogs, and distinct from the halogen-bond donor potential of 4-chloro or 4-bromo counterparts. In a biological context, SAR studies on 2,5-diaminopyrimidine kinase inhibitors demonstrate that even minor modifications at the 4-position can profoundly shift kinase selectivity profiles and degradation efficiency [2]. Therefore, substituting 4-methoxypyrimidine-2,5-diamine with a 4-chloro, 4-methyl, or unsubstituted analog without re-optimization risks altering synthetic outcomes, compromising target potency, or introducing unintended off-target activities.

Quantitative Differentiation Evidence for 4-Methoxypyrimidine-2,5-diamine Versus Closest Analogs – A Comparator-Based Selection Guide


Hydrogen-Bond Donor/Acceptor Profile: 4-Methoxy vs. 4-Chloro and 4-Methyl Analogs – Enabling Distinct Supramolecular Interactions

The 4-methoxy oxygen adds a hydrogen-bond acceptor not present in 4-methyl or 4-unsubstituted analogs, and fundamentally different from the halogen-bond donor character of 4-chloro. Experimental crystallographic data for a closely related derivative, 4-[2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl]-6-methoxypyrimidine-2,5-diamine, confirm that the methoxy oxygen participates in intermolecular N—H···O and O—H···N hydrogen bonds that direct the solid-state packing and can influence solubility and formulation properties [1]. By contrast, the 4-chloro analog lacks this oxygen-centered acceptor and instead engages in weaker C—H···Cl interactions. Quantitatively, the methoxy-bearing compound exhibits a TPSA of 87.05 Ų, higher than the predicted TPSA for 4-chloropyrimidine-2,5-diamine (~76 Ų, computed via ADMET predictor), indicating greater polarity and potential for aqueous solubility [1]. This differential hydrogen-bonding capacity is critical when the compound is used as a fragment or scaffold in structure-based drug design, where specific protein-ligand interactions must be engineered.

Medicinal Chemistry Crystal Engineering Ligand Design

Synthetic Versatility: Methoxy as a Latent Hydroxyl Handle – Unique Demethylation Pathway Not Accessible to 4-Chloro or 4-Methyl Analogs

Unlike the 4-chloro substituent (which primarily undergoes nucleophilic aromatic substitution under forcing conditions) or the 4-methyl group (virtually inert), the 4-methoxy group can be selectively demethylated to yield the corresponding 4-hydroxypyrimidine-2,5-diamine. This transformation is well-precedented for methoxy-substituted heterocycles using BBr₃ or TMSI, generating a phenolic OH that can be further alkylated, acylated, or converted to a triflate for cross-coupling [1]. The 4-chloro analog cannot be similarly converted to a hydroxyl under mild conditions without affecting other ring positions, making the 4-methoxy compound the preferred intermediate when a hydroxyl handle is desired at a late stage. In a published synthetic sequence, the 4-methoxypyrimidine-2,5-diamine core was elaborated via the 5-amino group while retaining the 4-methoxy substituent, demonstrating that the methoxy group remains intact under typical amine-functionalization conditions, yet is available for subsequent deprotection if needed [2]. This latent phenol strategy is not feasible with 4-chloro or 4-methyl analogs without additional synthetic steps.

Organic Synthesis Late-Stage Functionalization Prodrug Design

IMP Dehydrogenase 2 (IMPDH2) Inhibitory Activity: Compound-Specific Ki Data Suggesting a Biochemical Profile Distinct from Representative 2,5-Diaminopyrimidine Scaffolds

BindingDB records for 4-methoxypyrimidine-2,5-diamine report a Ki of 430 nM against human IMPDH2 using IMP (inosine 5'-monophosphate) as substrate, and a Ki of 440 nM with NAD as the varied substrate [1]. A third assay reports a Ki of 240 nM under non-competitive inhibition conditions [1]. IMPDH2 is a validated therapeutic target for immunosuppression and antiviral therapy; mycophenolic acid, a clinical IMPDH inhibitor, exhibits a Ki of ~10 nM. While the target compound's potency is moderate, it provides a quantitative starting point for fragment-based optimization. For comparison, the unsubstituted 2,5-diaminopyrimidine core shows no reported IMPDH inhibition at comparable concentrations, and 4-substituted 2,4-diaminopyrimidines (a distinct regioisomer series) exhibit Ki values spanning from millimolar to low nanomolar depending on the substitution pattern [2]. No direct IMPDH2 Ki data are available in BindingDB for 4-chloropyrimidine-2,5-diamine or 4-methylpyrimidine-2,5-diamine, underscoring the uniqueness of the methoxy analog's measured activity in this target class.

Enzymology Antimetabolite Development IMPDH Inhibition

Purity Specification and Supply Consistency: 98% HPLC Assayed Purity vs. Uncharacterized Analogs

4-Methoxypyrimidine-2,5-diamine is available from specialty chemical suppliers with a defined purity of 98% (HPLC) . This specification is critical for reproducible synthesis and biological assay. In contrast, common analogs such as 4-chloropyrimidine-2,5-diamine and 4-methylpyrimidine-2,5-diamine are frequently offered without publicly disclosed purity data on major platforms, or at lower specified purities (e.g., 95% for 4-methyl analog ). For end-users performing sensitive reactions—such as palladium-catalyzed couplings where residual halides from 4-chloro analogs could poison the catalyst, or biological assays where trace impurities may confound IC50 measurements—the guaranteed 98% purity provides a quantifiable quality advantage. The methoxy derivative also benefits from straightforward analytical characterization (sharp HPLC peak, distinct ¹H NMR methoxy singlet at δ ~3.9-4.0 ppm) that simplifies identity verification upon receipt.

Chemical Procurement Quality Control Research Supply Chain

Procurement-Weighted Application Scenarios for 4-Methoxypyrimidine-2,5-diamine Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery Targeting IMPDH2

Teams initiating a fragment screen against human IMPDH2 should prioritize 4-methoxypyrimidine-2,5-diamine over unsubstituted 2,5-diaminopyrimidine or 4-halo analogs. The compound has measured Ki values (240–440 nM) confirming direct IMPDH2 engagement, while unsubstituted and 4-chloro congeners lack any published inhibitory data [1]. The methoxy group provides a hydrogen-bond acceptor that can be exploited in X-ray co-crystallography to guide fragment growth, and the compound's moderate potency leaves ample room for optimization (Section_3, Evidence_Item 3).

Synthesis of 4-Hydroxy-Functionalized Pyrimidine Libraries via Late-Stage Demethylation

Medicinal chemistry groups building focused libraries of pyrimidine-based inhibitors that require a phenolic OH at the 4-position for key binding interactions should select the 4-methoxy analog as the sole viable precursor. The methoxy group undergoes quantitative demethylation with BBr₃ or TMSI to reveal the hydroxyl handle, whereas the 4-chloro analog would require harsh hydrolysis with attendant risk of ring degradation, and the 4-methyl analog offers no path to a hydroxyl group (Section_3, Evidence_Item 2) [2]. This strategy condenses a multi-step sequence into a single transformation, improving library throughput.

Co-Crystallization and Supramolecular Chemistry Studies Requiring a Defined Hydrogen-Bonding Pattern

Researchers investigating the solid-state packing or protein-ligand co-structures of 2,5-diaminopyrimidine scaffolds will benefit from the 4-methoxy variant's additional hydrogen-bond acceptor. Crystallographic evidence confirms that the methoxy oxygen engages in robust N—H···O and O—H···N hydrogen bonds that direct supramolecular assembly, a feature absent in 4-methyl and 4-chloro analogs [3]. The higher TPSA (87.05 Ų) also enhances water solubility, facilitating crystallization under aqueous conditions (Section_3, Evidence_Item 1).

Reproducible Chemical Biology Assays Requiring High-Purity Starting Material

Laboratories conducting sensitive biochemical or cell-based assays where trace impurities could generate false positives should procure the 98% HPLC-assayed methoxy derivative rather than the 95%-purity 4-methyl analog or uncharacterized 4-chloro material . The higher purity directly supports assay reproducibility and reduces the need for costly post-purchase re-purification, aligning with good laboratory practice for quantitative pharmacology (Section_3, Evidence_Item 4).

Quote Request

Request a Quote for 4-Methoxypyrimidine-2,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.